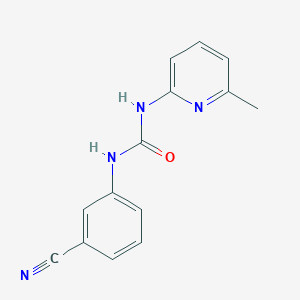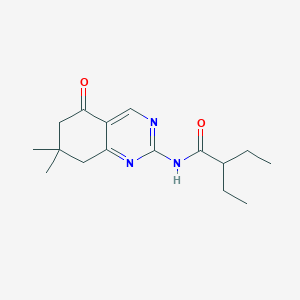
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-ethylbutanamide
Vue d'ensemble
Description
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-ethylbutanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMQX and belongs to the class of quinazoline derivatives. DMQX has been shown to have a variety of effects on the central nervous system, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of DMQX involves its binding to the AMPA receptor and blocking its activity. This results in a decrease in the excitatory activity of the central nervous system, which can have a variety of effects on neuronal function. DMQX has been shown to have a high affinity for the AMPA receptor, making it a potent antagonist of this receptor subtype.
Biochemical and Physiological Effects:
DMQX has been shown to have a variety of biochemical and physiological effects on the central nervous system. One of the main effects of DMQX is its ability to block the activity of the AMPA receptor, which can result in a decrease in excitatory activity. This can have a variety of effects on neuronal function, including changes in synaptic plasticity and neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
DMQX has several advantages for use in lab experiments. It is a potent and specific antagonist of the AMPA receptor, making it a valuable tool for studying the role of this receptor subtype in various physiological and pathological conditions. However, DMQX also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several future directions for research involving DMQX. One potential direction is the development of more specific and potent AMPA receptor antagonists based on the structure of DMQX. Another direction is the use of DMQX in the study of neurological disorders such as epilepsy and Alzheimer's disease, which are known to involve dysfunction of the glutamate system. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMQX on the central nervous system.
Applications De Recherche Scientifique
DMQX has been extensively studied for its potential applications in scientific research. One of the main applications of DMQX is in the study of glutamate receptors in the central nervous system. DMQX has been shown to be a potent antagonist of the AMPA receptor, which is a subtype of glutamate receptor. This makes DMQX a valuable tool for studying the role of the AMPA receptor in various physiological and pathological conditions.
Propriétés
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-5-10(6-2)14(21)19-15-17-9-11-12(18-15)7-16(3,4)8-13(11)20/h9-10H,5-8H2,1-4H3,(H,17,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWBKPUKWPREOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-cyano-2-pyridinyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4428824.png)
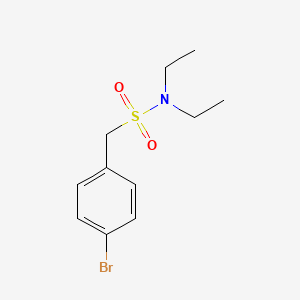
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4428832.png)
![6-[(3,5-dimethyl-1-piperidinyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4428833.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B4428841.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4428849.png)
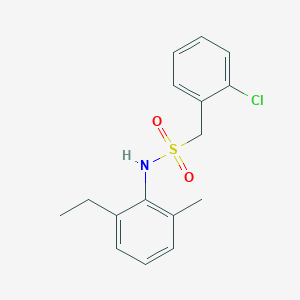
![9-cyclohexyl-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4428858.png)
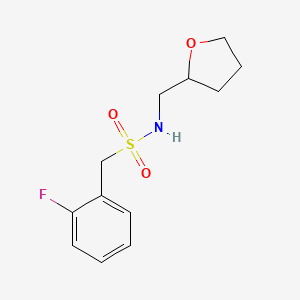
![3-(2,4-dichlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428864.png)

![1-[2-(2-furyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4428871.png)
![2-[1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B4428883.png)
